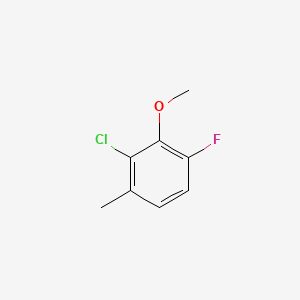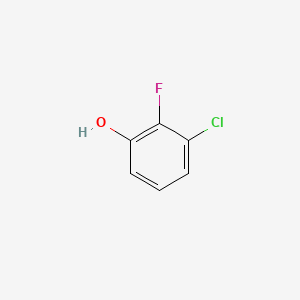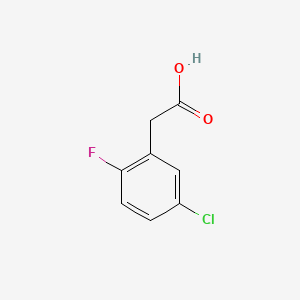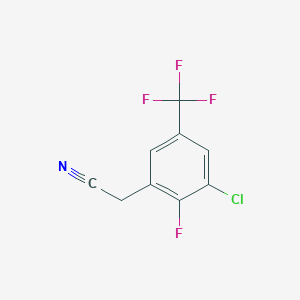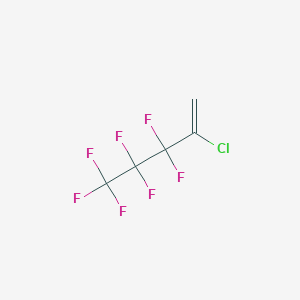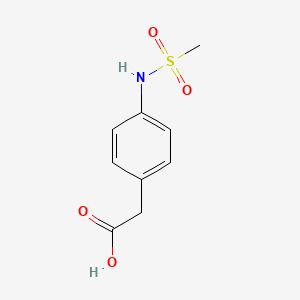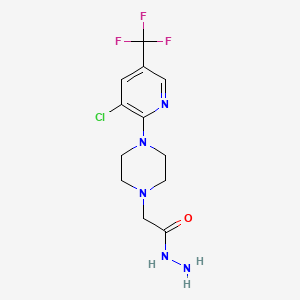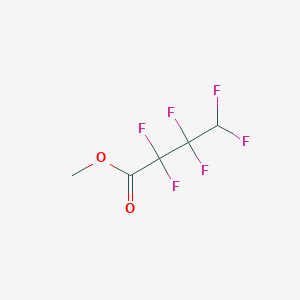
Methyl 2,2,3,3,4,4-hexafluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,3,3,4,4-hexafluorobutanoate is a fluorinated organic compound with the molecular formula C₅H₄F₆O₂ and a molecular weight of 210.08 g/mol . It is known for its high boiling point of 113-115°C and its stability under ambient conditions . This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl 2,2,3,3,4,4-hexafluorobutanoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving fluorine chemistry.
Biology: Its unique properties make it useful in biochemical assays and as a probe in biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3,4,4-hexafluorobutanoate can be synthesized through several methods. One common approach involves the esterification of hexafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,3,3,4,4-hexafluorobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism by which methyl 2,2,3,3,4,4-hexafluorobutanoate exerts its effects involves interactions with various molecular targets and pathways. Its fluorinated nature allows it to participate in unique chemical interactions, which can influence biological processes and chemical reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2,3,3,4,4-hexafluoro-4-(trifluorovinyl)oxybutanoate: This compound has a similar fluorinated structure but includes an additional trifluorovinyl group, which can alter its reactivity and applications.
Methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate:
Uniqueness
Methyl 2,2,3,3,4,4-hexafluorobutanoate is unique due to its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity under specific conditions .
Propiedades
IUPAC Name |
methyl 2,2,3,3,4,4-hexafluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSBACGSFZSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379546 |
Source


|
| Record name | Methyl 4H-perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-32-1 |
Source


|
| Record name | Methyl 4H-perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)
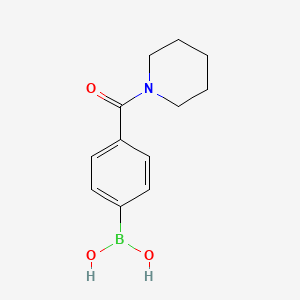

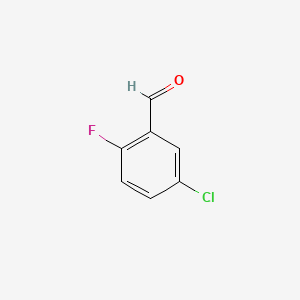
![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
